molecular formula C6H3Cl3O<br>C6H2Cl3(OH)<br>C6H3Cl3O B144370 2,4,5-Trichlorophenol CAS No. 95-95-4

2,4,5-Trichlorophenol

Cat. No. B144370
CAS RN: 95-95-4
M. Wt: 197.4 g/mol
InChI Key: LHJGJYXLEPZJPM-UHFFFAOYSA-N
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Patent
US04346248

Procedure details

In the fourth stage, the 2,4,5-trichlorobenzenediazonium strong mineral acid salt in solution in water is hydrolytically decomposed at a temperature from the reflux temperature to a temperature of 375° C. At the lower temperatures, the solution is refluxed in the presence of a cupric salt, the 2,4,5-trichlorophenol formed is steam distilled from the reaction and separately recovered. At higher temperatures of 130° C. to 375° C., preferably from 140° C. to 220° C., the aqueous solution is injected into a column packed with a suitable inert material and maintained at the desired temperature, either with or without additional super-heated steam. The 2,4,5-trichlorophenol steam distills from the top of the heated column and the concentrated aqueous strong mineral acid is recovered from the bottom of the column.
Name
2,4,5-trichlorobenzenediazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cupric
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([Cl:9])=[CH:4][C:3]=1[N+]#N.[OH2:12]>>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([Cl:9])=[CH:4][C:3]=1[OH:12]

Inputs

Step One
Name
2,4,5-trichlorobenzenediazonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)Cl)Cl)[N+]#N
Step Two
Name
cupric
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is hydrolytically decomposed at a temperature from the reflux temperature to a temperature of 375° C

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)Cl)Cl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.